REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[C:3]=1[CH2:10][OH:11].C([Cu])#N.CN([CH:18]=[O:19])C>O>[OH:8][C:5]1[C:4]([CH3:9])=[C:3]2[C:2](=[CH:7][CH:6]=1)[C:18](=[O:19])[O:11][CH2:10]2
|
Name
|
3
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)O)C)CO
|
Name
|
CuCN
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
41.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was sparged with N2 for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to obtain a homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 95° C
|
Type
|
CUSTOM
|
Details
|
(sparged with N2)
|
Type
|
WAIT
|
Details
|
the reaction aged for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the solids filtered through Solka-Flok®
|
Type
|
WASH
|
Details
|
the cake washed with 50 mL DMF
|
Type
|
ADDITION
|
Details
|
To a 3 L flask containing 1 L EtOAc
|
Type
|
ADDITION
|
Details
|
was added the DMF filtrate
|
Type
|
CUSTOM
|
Details
|
A precipitate coating formed in bottom of flask
|
Type
|
FILTRATION
|
Details
|
The DMF/EtOAc suspension was filtered through Solka-Flok®
|
Type
|
WASH
|
Details
|
the cake was washed with 250 mL EtOAc
|
Type
|
WASH
|
Details
|
The resulting filtrate was washed with 5% brine solution (3×500 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted with 500 mL EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
were slurried in 250 mL MTBE at room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 100 mL MTBE
|
Type
|
CUSTOM
|
Details
|
The solids were dried under vacuum at room temperature
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C2COC(C2=CC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |